Errata: Re-evaluation of "ATM-1001" in the Context of DNA Damage Response
Errata: Re-evaluation of "ATM-1001" in the Context of DNA Damage Response
Initial analysis indicates that the designation "ATM-1001" does not correspond to a known inhibitor of the Ataxia-Telangiectasia Mutated (ATM) kinase within the scientific literature. Instead, "ATM-1001" is identified as an inhibitor of the cancer-associated protein, Tropomyosin 3.1 (Tpm3.1), which is involved in regulating the actin cytoskeleton and glucose metabolism.[1][2][3][4][5]
This guide will proceed by addressing the user's core interest in the mechanism of action of ATM kinase inhibitors in the DNA damage response (DDR), a critical area of research in oncology and drug development.[6][7][8] We will provide a comprehensive technical overview of how selective ATM inhibitors function, supported by data on representative compounds from preclinical and clinical studies.
An In-depth Technical Guide to the Mechanism of Action of ATM Kinase Inhibitors in the DNA Damage Response
Audience: Researchers, scientists, and drug development professionals.
Core Concept: The Role of ATM in DNA Damage Response
Ataxia-Telangiectasia Mutated (ATM) is a master regulator protein kinase that is activated by DNA double-strand breaks (DSBs), one of the most toxic forms of DNA damage.[7] Upon activation, ATM initiates a signaling cascade that orchestrates cell cycle arrest, DNA repair, or, if the damage is irreparable, apoptosis (programmed cell death).[7] This function is crucial for maintaining genomic stability.[9] In many cancers, the DNA damage response pathway is dysregulated, and tumor cells become reliant on remaining repair pathways for survival. Targeting ATM is a therapeutic strategy to exploit this vulnerability.[6][8]
Mechanism of Action of ATM Inhibitors
Selective ATM inhibitors are small molecules that typically function as ATP-competitive antagonists of the ATM kinase.[9] By binding to the ATP-binding pocket of the ATM enzyme, these inhibitors prevent the phosphorylation of downstream substrates, thereby abrogating the DNA damage response.[10]
The primary consequences of ATM inhibition in cancer cells, particularly in combination with DNA-damaging agents like radiotherapy or certain chemotherapies, are:
-
Abrogation of Cell Cycle Checkpoints: ATM inhibition prevents the activation of key cell cycle checkpoints, particularly the G1/S and G2/M checkpoints.[6] This forces cells with damaged DNA to proceed through the cell cycle, leading to mitotic catastrophe and cell death.[6]
-
Inhibition of DNA Repair: By blocking ATM signaling, these inhibitors impair the efficient repair of DNA double-strand breaks.[7]
-
Synthetic Lethality: In tumors with pre-existing defects in other DNA repair pathways (e.g., mutations in BRCA1/2), inhibiting ATM can create a synthetic lethal scenario, where the combined loss of both repair pathways is incompatible with cell survival.
-
Sensitization to DNA-Damaging Agents: ATM inhibitors can significantly enhance the efficacy of treatments that induce DNA double-strand breaks, such as ionizing radiation and topoisomerase inhibitors.[6][8]
Signaling Pathway of ATM Inhibition in DNA Damage Response
The following diagram illustrates the central role of ATM in the DNA damage response and the points of intervention for ATM inhibitors.
Caption: ATM Inhibition Pathway in DNA Damage Response.
Quantitative Data on ATM Inhibitors
The following table summarizes key quantitative data for representative ATM inhibitors from preclinical studies.
| Inhibitor | Target | IC50 (nM) | Cell Line | Effect | Reference |
| M3541 | ATM | < 1 | A549 | Potent inhibition of ATM autophosphorylation and downstream targets (CHK2, KAP1, p53). Sensitizes cells to radiation. | [11] |
| M4076 | ATM | N/A | Panel of 14 cancer cell lines | Suppressed growth and proliferation in combination with radiation across all cell lines. | [6] |
| KU-60019 | ATM | N/A | Glioma and fibroblast cell lines | Sensitizes cells to ionizing radiation at 3 µmol/L. Inhibits cell mobility and invasion. | [6] |
Experimental Protocols
The investigation of ATM inhibitors involves a range of standard and specialized molecular and cellular biology techniques.
1. Western Blot Analysis for ATM Pathway Inhibition
-
Objective: To quantify the inhibition of ATM kinase activity by measuring the phosphorylation status of ATM and its downstream targets.
-
Methodology:
-
Cancer cells (e.g., A549) are cultured and treated with a DNA-damaging agent (e.g., 5 Gy ionizing radiation) in the presence or absence of the ATM inhibitor at various concentrations.[12]
-
Whole-cell lysates are prepared, and protein concentration is determined.
-
Proteins are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is probed with primary antibodies specific for phosphorylated forms of ATM (Ser1981), CHK2 (Thr68), KAP1 (Ser824), and p53 (Ser15), as well as antibodies for the total protein levels as loading controls.[12]
-
Horseradish peroxidase (HRP)-conjugated secondary antibodies are used for detection via chemiluminescence.
-
Band intensities are quantified to determine the concentration-dependent inhibition of phosphorylation.[12]
-
2. Colony Formation Assay for Radiosensitization
-
Objective: To assess the ability of an ATM inhibitor to sensitize cancer cells to ionizing radiation.
-
Methodology:
-
Cells are seeded at low density in multi-well plates.
-
Cells are pre-treated with the ATM inhibitor or vehicle for a specified time.
-
Cells are then irradiated with increasing doses of ionizing radiation.
-
After irradiation, the cells are cultured for 10-14 days to allow for colony formation.
-
Colonies are fixed, stained (e.g., with crystal violet), and counted.
-
The surviving fraction at each radiation dose is calculated and plotted to generate survival curves, allowing for the determination of the sensitizer enhancement ratio.
-
3. Immunofluorescence for DNA Damage Foci
-
Objective: To visualize the effect of ATM inhibition on the repair of DNA double-strand breaks.
-
Methodology:
-
Cells are grown on coverslips and treated with a DNA-damaging agent and the ATM inhibitor.
-
At various time points post-treatment, cells are fixed and permeabilized.
-
Cells are incubated with a primary antibody against a marker of DNA double-strand breaks, such as γH2AX (phosphorylated H2AX).
-
A fluorescently labeled secondary antibody is used for detection.
-
Nuclei are counterstained with DAPI.
-
Coverslips are mounted on slides and imaged using fluorescence microscopy.
-
The number and intensity of γH2AX foci per nucleus are quantified to assess the extent of DNA damage and repair.
-
4. In Vivo Xenograft Studies
-
Objective: To evaluate the in vivo efficacy of an ATM inhibitor in combination with radiotherapy in a preclinical tumor model.
-
Methodology:
-
Immunodeficient mice are subcutaneously injected with human cancer cells to establish xenograft tumors.[12]
-
Once tumors reach a specified volume, mice are randomized into treatment groups (e.g., vehicle, ATM inhibitor alone, radiation alone, combination).[12]
-
The ATM inhibitor is administered orally, and tumors are treated with a fractionated radiotherapy regimen.[12]
-
Tumor volume and mouse body weight are measured regularly.
-
At the end of the study, tumors may be excised for pharmacodynamic analysis (e.g., Western blotting for pathway inhibition).
-
Experimental Workflow for Preclinical Evaluation of an ATM Inhibitor
Caption: Preclinical evaluation workflow for an ATM inhibitor.
Conclusion
Inhibitors of the ATM kinase represent a promising class of targeted therapies in oncology. By disrupting the core of the DNA damage response, they can selectively enhance the killing of cancer cells by DNA-damaging agents and exploit inherent vulnerabilities in tumor DNA repair pathways. The continued development of potent and selective ATM inhibitors, guided by the experimental approaches outlined in this guide, holds significant potential for improving cancer treatment outcomes.
References
- 1. medkoo.com [medkoo.com]
- 2. ATM-1001 | 1860819-82-4 | Benchchem [benchchem.com]
- 3. Molecular integration of the anti-tropomyosin compound ATM-3507 into the coiled coil overlap region of the cancer-associated Tpm3.1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cymitquimica.com [cymitquimica.com]
- 5. On-target action of anti-tropomyosin drugs regulates glucose metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Development of ATM Inhibitors in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. What are ATM inhibitors and how do they work? [synapse.patsnap.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. ATM Targeting [merckgrouponcology.com]
- 10. scbt.com [scbt.com]
- 11. Phase I trial of ATM inhibitor M3541 in combination with palliative radiotherapy in patients with solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. aacrjournals.org [aacrjournals.org]
